molecular formula C11H8F3NO4S B13841043 2-Methoxy-6-quinolinyl trifluoromethanesulfonate

2-Methoxy-6-quinolinyl trifluoromethanesulfonate

Cat. No.: B13841043
M. Wt: 307.25 g/mol
InChI Key: NTSAGTMMIIKCBV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Methoxy-6-quinolinyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-quinolinyl trifluoromethanesulfonate is primarily related to its ability to interact with biological molecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer and antimicrobial agents . The trifluoromethanesulfonate group can also enhance the compound’s reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

2-Methoxy-6-quinolinyl trifluoromethanesulfonate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combination of the quinoline ring with the trifluoromethanesulfonate group, providing a balance of reactivity and stability that is valuable in both research and industrial applications .

Properties

Molecular Formula

C11H8F3NO4S

Molecular Weight

307.25 g/mol

IUPAC Name

(2-methoxyquinolin-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H8F3NO4S/c1-18-10-5-2-7-6-8(3-4-9(7)15-10)19-20(16,17)11(12,13)14/h2-6H,1H3

InChI Key

NTSAGTMMIIKCBV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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